![molecular formula C5H4N4S B2555090 [1,2]Thiazolo[3,4-b]pyrazin-3-amine CAS No. 1448338-30-4](/img/structure/B2555090.png)

[1,2]Thiazolo[3,4-b]pyrazin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

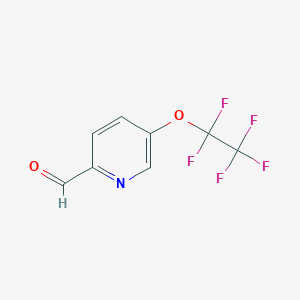

“[1,2]Thiazolo[3,4-b]pyrazin-3-amine” is a chemical compound with the CAS Number: 1448338-30-4. It has a molecular weight of 152.18 and its IUPAC name is isothiazolo [3,4-b]pyrazin-3-amine .

Synthesis Analysis

The synthesis of similar compounds, such as fused pyrazolo thiazoles and thiazines, has been discussed in recent literature . The synthesis often involves the annulation of the pyrazole ring to the thiazole or thiazine ring and vice versa .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4N4S/c6-4-3-5(9-10-4)8-2-1-7-3/h1-2H,6H2 . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis

“this compound” is a powder with a purity of 95%. It is stored at room temperature .Applications De Recherche Scientifique

Therapeutic Applications

Pyrazolines and their derivatives, including [1,2]Thiazolo[3,4-b]pyrazin-3-amine, have been the focus of extensive research due to their wide range of therapeutic applications. These compounds have shown promising pharmacological effects such as antimicrobial (including antibacterial, antifungal, antiamoebic, antimycobacterial), anti-inflammatory, analgesic, antidepressant, and anticancer activities. Additionally, they exhibit cannabinoid CB1 receptor antagonistic properties, antiepileptic, antitrypanosomal, antiviral activities, MAO-inhibitory, antinociceptive activity, insecticidal, hypotensive, nitric oxide synthase inhibitor, antioxidant, steroidal, and antidiabetic effects. Other significant activities include ACAT inhibition, interactions with urotensin II and somatostatin-5 receptors, inhibition of TGF-β signal transduction, and neurocytotoxicity inhibitors activities. The diverse biological properties of pyrazoline derivatives underscore their potential in pharmaceutical applications and warrant further investigation to explore new aspects of these compounds (Shaaban, Mayhoub, & Farag, 2012).

Role in Neurodegenerative Disorders

Another significant area of application for pyrazoline containing compounds, such as this compound, is in the treatment of neurodegenerative diseases. These compounds have been recognized for their neuroprotective properties, making them potential therapeutic agents for diseases like Alzheimer’s and Parkinson’s. Their mechanisms of action include inhibiting acetylcholine esterase (AChE) and beta-amyloid (Aβ) plaques for Alzheimer’s, targeting MAO B and COMT for Parkinson’s, and blocking MAO A for psychiatric diseases. This highlights the importance of pyrazolines as versatile pharmacophores in neurodegenerative research and drug development (Ahsan et al., 2022).

Catalysis and Synthetic Chemistry

In the realm of synthetic chemistry, pyrazine derivatives, including this compound, serve as crucial building blocks for developing novel compounds with diverse biological activities. The unique reactivity of such derivatives provides a foundation for the synthesis of a wide range of heterocyclic compounds and dyes. This underscores the versatility of this compound in synthetic applications, offering new avenues for the discovery and development of pharmacologically active molecules (Gomaa & Ali, 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that [1,2]Thiazolo[3,4-b]pyrazin-3-amine may interact with a variety of biological targets.

Mode of Action

It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Given the diverse pharmacological activities of similar compounds, it is likely that this compound affects multiple biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the potential bioavailability of this compound.

Result of Action

Similar compounds have been reported to exhibit diverse pharmacological activities, suggesting that this compound may have a range of molecular and cellular effects .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Propriétés

IUPAC Name |

[1,2]thiazolo[3,4-b]pyrazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S/c6-4-3-5(9-10-4)8-2-1-7-3/h1-2H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLHFWQFCMNKNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(SN=C2N=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448338-30-4 |

Source

|

| Record name | [1,2]thiazolo[3,4-b]pyrazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2555008.png)

![Methyl 2-{[2-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2555013.png)

![3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2555017.png)

![4'-(2,4-Dichlorophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2555019.png)

![4-[(Tert-butoxycarbonyl)amino]-1-methylpiperidine-4-carboxylic acid](/img/structure/B2555026.png)

![6-methyl-4-[4-(propan-2-yl)benzenesulfonyl]-3-(thiomorpholine-4-carbonyl)quinoline](/img/structure/B2555028.png)